

# Application Notes and Protocols: Utilizing Lactulose as a Prebiotic in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lactulose |           |
| Cat. No.:            | B1674317  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lactulose, a synthetic disaccharide composed of galactose and fructose, is a well-established prebiotic known for its selective utilization by beneficial gut microorganisms.[1] Unlike digestible carbohydrates, lactulose is not hydrolyzed or absorbed in the human small intestine, allowing it to reach the colon intact.[2] There, it is fermented by specific gut bacteria, primarily Bifidobacterium and Lactobacillus species, leading to a cascade of physiological effects that can be harnessed for therapeutic benefit.[3] These application notes provide a comprehensive overview of the use of lactulose as a prebiotic in clinical trials, including its mechanisms of action, quantitative effects on the gut microbiome and metabolome, and detailed protocols for its investigation.

The effects of **lactulose** are dose-dependent. Low doses, typically ranging from 1 to 10 grams per day, exert a prebiotic effect, whereas medium (20-40 g/day) and high doses (>60 g/day) are used for their laxative and ammonia-detoxifying properties, respectively.[3] As a prebiotic, **lactulose** selectively stimulates the growth and/or activity of beneficial bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate.[4] These metabolites contribute to a lower colonic pH, inhibition of pathogenic bacteria, and modulation of the host's immune system.[3]

## **Mechanism of Action**

### Methodological & Application





The prebiotic activity of **lactulose** is centered on its fermentation in the colon. This process leads to several key physiological changes:

- Modulation of Gut Microbiota: Lactulose serves as a preferential substrate for saccharolytic bacteria like Bifidobacterium and Lactobacillus, promoting their proliferation.[3] This competitive advantage can lead to a reduction in the abundance of potentially pathogenic bacteria, such as certain species of Clostridium and Bacteroides.[3][5]
- Production of Short-Chain Fatty Acids (SCFAs): The fermentation of lactulose results in the
  production of SCFAs.[4] Acetate is the most abundant SCFA produced from lactulose
  fermentation.[6] These SCFAs have numerous beneficial effects, including serving as an
  energy source for colonocytes (butyrate), modulating intestinal motility, and exerting antiinflammatory effects.[7]
- Lowering of Colonic pH: The production of SCFAs and lactate leads to a decrease in the pH
  of the colonic lumen.[5] This acidic environment is less favorable for the growth of many
  pathogenic bacteria and can enhance the absorption of minerals like calcium and
  magnesium.[8]
- Immune System Modulation: By influencing the composition of the gut microbiota and through the direct action of SCFAs, **lactulose** can modulate the host immune system. This includes effects on both the innate and adaptive immune responses.[9]

Below is a signaling pathway diagram illustrating the mechanism of action of **lactulose** as a prebiotic.





Click to download full resolution via product page

Mechanism of **lactulose** as a prebiotic in the gut.

# **Quantitative Data from Clinical Trials**

The following tables summarize the quantitative effects of **lactulose** supplementation observed in various clinical trials.

Table 1: Effect of Lactulose on Gut Microbiota Composition



| Study<br>Population                           | Lactulose<br>Dose                              | Duration   | Change in<br>Bifidobacte<br>rium                                      | Change in<br>Lactobacill<br>us                                        | Reference |
|-----------------------------------------------|------------------------------------------------|------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Healthy<br>Japanese<br>Women                  | 1, 2, or 3<br>g/day                            | 2 weeks    | Significant<br>increase at all<br>doses                               | Not specified                                                         | [10]      |
| Healthy<br>Japanese<br>Adults                 | 4 g/day                                        | 2 weeks    | Increase from<br>17.1% to<br>20.5% of total<br>bacteria<br>(p=0.021)  | No significant<br>change                                              | [11][12]  |
| Healthy<br>Volunteers                         | 3 g/day                                        | 2 weeks    | Increase from<br>9.7 to 10.4<br>log10 cells/g<br>feces                | Not specified                                                         | [8]       |
| Healthy<br>Volunteers                         | 10 g/day                                       | 26-33 days | Increase from<br>8.8 to 9.3<br>log10 cells/g<br>feces                 | Not specified                                                         | [8]       |
| Healthy<br>Volunteers                         | 20 g/day                                       | 4 weeks    | Significant<br>increase (3.0<br>log CFU)                              | Significant<br>increase (1.9<br>log CFU)                              | [3]       |
| Patients with Chronic Idiopathic Constipation | 10-30 g/day                                    | 4 weeks    | Increase from<br>8.4 to 9.1 log<br>CFU/g wet<br>weight                | No significant<br>change                                              | [3]       |
| Patients with<br>Chronic<br>Kidney<br>Disease | 30 mL<br>(approx. 20g)<br>three times a<br>day | 8 weeks    | Increase from<br>3.61 to 4.90<br>(units not<br>specified,<br>p<0.001) | Increase from<br>2.79 to 3.87<br>(units not<br>specified,<br>p<0.001) | [13]      |

Table 2: Effect of Lactulose on Short-Chain Fatty Acid (SCFA) Production



| Study<br>Type                           | Lactulo<br>se Dose       | Duratio<br>n                        | Change<br>in<br>Acetate                               | Change<br>in<br>Butyrat<br>e                        | Change<br>in<br>Propion<br>ate                            | Total<br>SCFA<br>Change                                     | Referen<br>ce |
|-----------------------------------------|--------------------------|-------------------------------------|-------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|---------------|
| In vitro<br>model                       | 2 g/day                  | 5 days                              | Increase<br>d                                         | No<br>significan<br>t change                        | Not<br>specified                                          | Increase<br>d                                               | [14]          |
| In vitro<br>model                       | 3 g/day                  | 5 days                              | Increase<br>d                                         | Increase<br>d                                       | Not<br>specified                                          | Increase<br>d                                               | [14]          |
| In vitro<br>model                       | 5 g/day                  | 5 days                              | Increase<br>d                                         | Increase<br>d                                       | Not<br>specified                                          | Increase<br>d                                               | [14]          |
| In vitro<br>fecal<br>incubatio<br>n     | Not<br>specified         | Not<br>specified                    | Increase<br>d                                         | Decrease<br>d iC4-<br>nC6 fatty<br>acids            | Not<br>specified                                          | Not<br>specified                                            | [5]           |
| Healthy vs. IBS patients (serum levels) | 10 g<br>(single<br>dose) | 90<br>minutes<br>post-<br>ingestion | Healthy:<br>195.4<br>μM; IBS:<br>157.2 μM<br>(p=0.005 | Healthy:<br>16.7 μM;<br>IBS: 13.3<br>μΜ<br>(p=0.01) | Healthy:<br>12.0 μM;<br>IBS: 10.2<br>μΜ<br>(p=0.000<br>1) | Healthy:<br>285.9<br>μM; IBS:<br>228.0 μM<br>(p=0.000<br>2) | [15]          |

# **Experimental Protocols**

This section outlines a generalized protocol for a clinical trial investigating the prebiotic effects of **lactulose**.

## **Study Design**

A randomized, double-blind, placebo-controlled crossover or parallel-group design is recommended.

• Participants: Healthy volunteers or a specific patient population (e.g., individuals with constipation, irritable bowel syndrome, or metabolic disorders).







- Inclusion Criteria: Clearly defined age range, BMI, and health status. For patient populations, standardized diagnostic criteria (e.g., Rome IV for functional constipation) should be used.
   [16]
- Exclusion Criteria: Recent use of antibiotics, prebiotics, or probiotics; significant gastrointestinal diseases; and conditions that may be affected by **lactulose** (e.g., galactosemia).
- Intervention: **Lactulose** administered at a low dose (e.g., 4-10 g/day) in a suitable vehicle (e.g., powder dissolved in water, syrup).
- Placebo: A non-prebiotic substance with a similar taste and appearance to the **lactulose** intervention (e.g., glucose, maltodextrin).
- Duration: A treatment period of at least 2 to 4 weeks is common to observe significant changes in the gut microbiota.

The following diagram illustrates a typical experimental workflow for a **lactulose** clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lactulose ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial [agris.fao.org]
- 2. Bifidobacteria metabolize lactulose to optimize gut metabolites and prevent systemic infection in liver disease patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of lactulose on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prebiotic potential of lactulose: A review [phytopharmajournal.com]
- 8. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. A study of the prebiotic effect of lactulose at low dosages in healthy Japanese women PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial [mdpi.com]
- 12. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]



- 15. dovepress.com [dovepress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Lactulose as a Prebiotic in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674317#using-lactulose-as-a-prebiotic-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com